Tantalum (V) isopropoxide

説明

BenchChem offers high-quality Tantalum (V) isopropoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tantalum (V) isopropoxide including the price, delivery time, and more detailed information at info@benchchem.com.

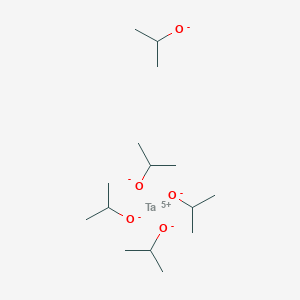

Structure

3D Structure of Parent

特性

IUPAC Name |

propan-2-olate;tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H7O.Ta/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXLPZMNHQWSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35O5Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501834 | |

| Record name | Tantalum(5+) pentapropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16761-83-4 | |

| Record name | Tantalum(5+) pentapropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Metal Alkoxides As Precursors in Materials Science

Metal alkoxides are a class of chemical compounds with a metal atom bonded to one or more alkoxy groups (-OR). fiveable.me They are pivotal as precursors in materials science for several reasons. Their solubility in organic solvents and controllable reactivity make them ideal for various deposition techniques. fiveable.mebohrium.com

One of the most prominent applications of metal alkoxides is in the sol-gel process. fiveable.me This technique involves the hydrolysis and condensation of the alkoxide precursor to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid network). rsc.org The sol-gel method offers precise control over the final material's properties, such as purity, homogeneity, and microstructure, at a molecular level. fiveable.mersc.org

Metal alkoxides are also instrumental in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. fiveable.meuni-koeln.de In these techniques, the volatile alkoxide is transported in the vapor phase to a substrate where it thermally decomposes or reacts with another precursor to form a thin film. The ability to tailor the volatility and reactivity of metal alkoxides by modifying the alkyl groups is a significant advantage. bohrium.com This allows for the deposition of high-purity, uniform, and conformal coatings on various substrates.

An Overview of Tantalum V Isopropoxide in Chemical Synthesis and Research

Synthetic Methodologies for Tantalum (V) Isopropoxide

The preparation of tantalum (V) isopropoxide can be achieved through several synthetic routes, each with its own set of advantages and considerations.

Direct Alkoxylation Routes to Tantalum (V) Isopropoxide

Direct alkoxylation stands as a primary method for synthesizing tantalum (V) isopropoxide. This typically involves the reaction of a tantalum pentahalide, most commonly tantalum pentachloride (TaCl5), with an isopropanol (B130326) source. The reaction proceeds via the substitution of halide ligands with isopropoxide groups. To drive the reaction to completion, a base is often employed to neutralize the hydrogen halide byproduct.

Another direct approach is the electrochemical synthesis, which involves the anodic dissolution of tantalum metal in isopropanol in the presence of a conducting electrolyte. This method offers a high-purity product and can be advantageous over traditional methods that involve substitution reactions. slu.se

The sol-gel method also provides a route to tantalum (V) isopropoxide, often as an intermediate in the synthesis of tantalum oxide nanoparticles. nih.gov This process involves the controlled hydrolysis and condensation of a tantalum precursor, such as tantalum ethoxide, in an alcohol solvent. nih.govchalcogen.ro

| Precursor | Reagent | Conditions | Key Feature |

| Tantalum Pentachloride (TaCl5) | Isopropanol | Presence of a base | Neutralizes HCl byproduct |

| Tantalum Metal | Isopropanol | Electrochemical cell | High purity product |

| Tantalum (V) Ethoxide | Isopropanol | Controlled hydrolysis | Forms as an intermediate |

Alternative Synthetic Pathways for Tantalum (V) Alkoxides

Beyond direct isopropylation, other synthetic strategies exist for the formation of tantalum (V) alkoxides in general, which can be conceptually extended to the isopropoxide derivative. These include alcohol exchange reactions, where a different tantalum alkoxide, such as tantalum (V) ethoxide, is reacted with isopropanol. rsc.org However, it has been reported that the alcoholysis of tantalum pentamethoxide with isopropanol can be challenging, sometimes halting at the formation of a stable mixed alkoxide, Ta(OMe)(OPri)4. cdnsciencepub.com

Reactions between metal alkoxides and other precursors like acetates or β-diketonates can also serve as alternative routes to mixed-metal alkoxides. koreascience.kr Additionally, the reaction of tantalum pentaisopropoxide itself with O,O'-dialkyldithiophosphoric acids leads to the formation of tetraisopropoxy tantalum(V) dialkyl dithiophosphates. tandfonline.com

Coordination Chemistry of Tantalum (V) Isopropoxide

The coordination chemistry of tantalum (V) isopropoxide is rich and varied, characterized by ligand exchange reactions, complex formation, and the assembly of intricate cluster structures.

Ligand Exchange Reactions and Solvation Effects

Tantalum (V) isopropoxide readily undergoes ligand exchange reactions. For instance, it reacts with aldimines in refluxing benzene (B151609) to produce complexes of the type Ta(OPri)5-n(SB)n (where SBH is the aldimine and n = 1, 2, or 3), with the liberation of isopropanol. The coordination of the azomethine nitrogen to the tantalum center is confirmed by downfield shifts in the 1H NMR spectra.

Variable temperature proton magnetic resonance studies on dimeric tantalum penta-alkoxides have revealed that the scrambling of terminal and bridging alkoxy groups occurs, with the activation energy for this process being relatively constant. tandfonline.com The entropy of activation is dependent on the bulkiness of the ligand, suggesting a significant role of steric effects in the activation process. tandfonline.com The coordination number of tantalum in its alkoxide complexes is typically six or seven. researchgate.net

Complexation with Nitrogen-Containing Ligands

Tantalum (V) isopropoxide forms complexes with various nitrogen-containing ligands. For example, it reacts with ethylenediamine (B42938) to form complexes such as Ta₂(OPrⁱ)₁₀·en. cdnsciencepub.com The reaction with aldimines, as mentioned earlier, also falls into this category, leading to the formation of tantalum(V) aldimine complexes with varying stoichiometries. The coordination occurs through the nitrogen and oxygen donor atoms of the ligand.

Furthermore, reactions with triazacyclononane-supported lithium alkyls can lead to the formation of tantalum-lithium bridging alkylidene complexes, which can then undergo further reactions with substrates like acetonitrile. acs.org

Metal Alkoxide Cluster Formation and Molecular Geometry

Tantalum alkoxides have a strong tendency to form polynuclear complexes and clusters. rsc.orgrsc.org The hydrolysis of tantalum (V) ethoxide, for instance, can lead to the formation of oxo-alkoxide clusters like Ta₈(μ₃-O)₂(μ-O)₈(μ-OEt)₆(OEt)₁₄. beilstein-journals.org These clusters can be considered as intermediate building blocks in the sol-gel polymerization of tantalum alkoxides. beilstein-journals.org

The reaction of tantalum (V) isopropoxide with other metal complexes can also lead to heterometallic clusters. For example, a tantalum-zinc oxoisopropoxide has been prepared and structurally characterized. rsc.org A unique lithium isopropoxide assisted tantalum isopropoxide cluster incorporating a bidentate ketiminate ligand has also been reported. researchgate.net In the solid state, tantalum (V) alkoxides are often dimeric. nih.gov The molecular geometry around the tantalum center in these complexes is often octahedral, though other coordination geometries can be adopted depending on the ligands. tandfonline.comnih.gov For example, in some complexes, the tantalum atom can be found in a distorted octahedral or pentagonal bipyramidal environment. rsc.org

| Reactant(s) | Product Type | Key Structural Feature |

| Tantalum (V) Isopropoxide, Aldimines | Mononuclear Complex | Coordination via N and O donors |

| Tantalum (V) Ethoxide, Water | Oxo-alkoxide Cluster | Ta₈O₁₀ core |

| Tantalum (V) Isopropoxide, Zinc Complex | Heterometallic Cluster | Ta-O-Zn linkages |

| Tantalum (V) Isopropoxide, Lithium Ketiminate | Heterometallic Cluster | Li-assisted Ta cluster |

Modification of Isopropoxide Ligands and Derivative Synthesis

β-Diketonate Modified Tantalum (V) Alkoxides

The modification of tantalum (V) alkoxides with β-diketones is a common strategy to enhance their stability and volatility for use as precursors in materials synthesis. The reaction typically involves the substitution of one or more alkoxide groups with a β-diketonate ligand.

Complexes of the type [Ta(OEt)4(β-diketonate)] have been synthesized and investigated as liquid precursors for the low-pressure chemical vapor deposition (LPCVD) of tantalum(V) oxide (Ta2O5) films. acs.org These modified precursors have been shown to undergo thermal CVD at temperatures between 300 and 450 °C, which is slightly lower than that required for the commonly used [{Ta(OEt)5}2]. acs.org The resulting Ta2O5 films are initially amorphous and can be crystallized by annealing at 800 °C under an oxygen atmosphere. acs.org A variety of β-diketonate ligands have been utilized in these syntheses, as detailed in the table below.

| β-Diketonate Ligand | Abbreviation | Resulting Tantalum Complex |

|---|---|---|

| Acetylacetonate | acac | [Ta(OEt)4(acac)] |

| Hexafluoroacetylacetonate | hfac | [Ta(OEt)4(hfac)] |

| 1,1,1-Trifluoroacetylacetonate | tfac | [Ta(OEt)4(tfac)] |

| Dipivaloylmethanate | dpm | [Ta(OEt)4(dpm)] |

| 2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionate | fod | [Ta(OEt)4(fod)] |

The synthesis of these β-diketonate modified tantalum alkoxides is often achieved through a Claisen condensation approach, which is a classical method for the formation of 1,3-diketones. nih.gov This involves the reaction of a ketone with an ester in the presence of a base. nih.gov

Glycolate (B3277807) and Propanediolate Derivatives of Tantalum (V)

The substitution of alkoxide ligands with glycols or propanediols offers a route to precursors with increased stability, particularly towards hydrolysis. This is advantageous for sol-gel synthesis, where controlled hydrolysis and condensation are essential.

The synthesis of a tantalum(V) 1,3-propanediolate solution has been reported through the reaction of tantalum(V) ethoxide with 1,3-propanediol (B51772) via reflux and distillation. rsc.org This process results in an air-stable solution that can be stored for months. rsc.org The use of 1,3-propanediol as a solvent simplifies the formulation of the precursor solution. nih.gov Further modification of this propanediolate complex with a β-diketonate, such as acetylacetone, can be performed to create a photosensitive precursor suitable for photochemical solution deposition of tantalum oxide films. rsc.orgnih.gov The removal of ethanol (B145695) from the precursor solution at a relatively low temperature and pressure is crucial to minimize the decomposition of the photosensitive complex. nih.gov

Similarly, ethylene (B1197577) glycol can be used to mediate the synthesis of tantalum(V) oxide nanospheres. researchgate.net This process involves the formation of glycolate nanoparticles by reacting a tantalum alkoxide, such as tantalum(V) butoxide, with ethylene glycol. researchgate.net Subsequent hydrolysis of these nanoparticles leads to the formation of Ta2O5 nanospheres. researchgate.net The size of these nanospheres can be controlled by varying the reaction conditions. researchgate.net

A series of tantalum-diethylene glycolate (digol) complexes have also been synthesized, demonstrating the versatility of glycolate ligands in tantalum chemistry. acs.org These complexes, such as TaCpCl2(κ3-digol) and TaCpMe2(κ3-digol), have been characterized by NMR spectroscopy and single-crystal X-ray diffraction. acs.org

| Derivative Type | Starting Tantalum Alkoxide | Reactant | Key Feature of Derivative |

|---|---|---|---|

| Tantalum(V) 1,3-propanediolate | Tantalum(V) ethoxide | 1,3-Propanediol | Air-stable for months. rsc.org |

| Tantalum(V) 1,3-propanediolate β-diketonate | Tantalum(V) 1,3-propanediolate | Acetylacetone | Near UV sensitive, air stable, and low toxicity. nih.govresearchgate.net |

| Tantalum glycolate nanoparticles | Tantalum(V) butoxide | Ethylene glycol | Precursor to Ta2O5 nanospheres. researchgate.net |

| Tantalum-diethylene glycolate complexes | - | Diethylene glycol | Formation of κ3-digol complexes. acs.org |

Synthesis of Fluoride-Alkoxide Analogues

The introduction of fluoride (B91410) ligands into the coordination sphere of tantalum alkoxides results in the formation of fluoride-alkoxide analogues with distinct structural and reactive properties. These compounds are typically synthesized by reacting tantalum(V) fluoride (TaF5) with a silyl (B83357) ether (ROSiMe3).

The reaction of TaF5 with varying equivalents of ROSiMe3 (where R can be methyl, ethyl, or phenyl) in a chlorinated solvent leads to the formation of polynuclear derivatives and FSiMe3. rsc.org The stoichiometry of the reactants determines the final product. For example, selective 1:1 and 1:2 reactions of MF5 (M = Nb, Ta) with ROSiMe3 yield MF4(OR) and MF3(OR)2 as single isomeric products, respectively. rsc.org However, the reaction of TaF5 with MeOSiMe3 in a 1:3 ratio can lead to different forms of TaF2(OMe)3. rsc.org The synthesis of TaF(OPh)4 can be achieved under high-temperature conditions or by using a large excess of PhOSiMe3. rsc.org

The molecular structures of some of these fluoride-alkoxide derivatives have been determined by X-ray diffraction, revealing polynuclear arrangements. For instance, the structure of [TaF(OPh)3(μ-OPh)]2 has been elucidated. rsc.org

| Reactants | Stoichiometry (TaF5:ROSiMe3) | Product |

|---|---|---|

| TaF5 + EtOSiMe3 | 1:1 | TaF4(OEt) |

| TaF5 + PhOSiMe3 | 1:1 | TaF4(OPh) |

| TaF5 + EtOSiMe3 | 1:2 | TaF3(OEt)2 |

| TaF5 + PhOSiMe3 | 1:2 | TaF3(OPh)2 |

| TaF5 + MeOSiMe3 | 1:3 | TaF2(OMe)3 (various forms) |

| TaF5 + PhOSiMe3 | Excess PhOSiMe3 / High Temp. | TaF(OPh)4 |

Application of Tantalum V Isopropoxide As a Precursor in Thin Film and Nanomaterial Fabrication

Chemical Vapor Deposition (CVD) Applications

Tantalum (V) isopropoxide has been explored as a precursor for the chemical vapor deposition of tantalum oxide (Ta2O5) films. These films are of particular interest for their high dielectric constant, making them suitable for applications such as dynamic random access memories (DRAMs).

Precursor Design Considerations for CVD of Tantalum-Containing Films

The selection of a precursor for CVD is critical and is guided by several key properties. Ideally, a precursor should be volatile, thermally stable, and reactive on the substrate surface. It is also advantageous for the precursor to be a liquid at room temperature or have a low melting point, and to be non-toxic and easy to handle. harvard.edu

Tantalum alkoxides, including tantalum (V) isopropoxide and the more commonly studied tantalum (V) ethoxide, have been investigated as CVD precursors. A challenge with some tantalum alkoxides is their tendency to exist as dimers, such as [Ta(OR)5]2, which can reduce their volatility and necessitate higher vaporization temperatures. nycu.edu.tw The development of monomeric tantalum precursors can improve the CVD process by allowing for lower deposition temperatures. nycu.edu.tw For instance, complexes like tetraethoxo(β-diketonato)tantalum(V) have been shown to be volatile liquid precursors for the low-pressure CVD of tantalum(V) oxide films at temperatures slightly lower than those required for tantalum (V) ethoxide. acs.org

Stoichiometry Control and Phase Formation in CVD Processes

Controlling the stoichiometry of the deposited film is crucial for achieving the desired material properties. In the case of tantalum oxide, the goal is often to produce stoichiometric Ta2O5. However, sub-stoichiometric tantalum oxide (TaOx, where x < 2.5) can also be desirable for certain applications like resistive random-access memories (ReRAM). dtu.dkgoogle.com

The stoichiometry of tantalum oxide films can be influenced by various deposition parameters, including the partial pressure of oxygen during deposition. dtu.dkresearchgate.net For example, in pulsed laser deposition (PLD), increasing the oxygen partial pressure leads to a higher percentage of Ta2O5 in the film. dtu.dkresearchgate.net In CVD processes using tantalum alkoxide precursors, oxygen is a common co-reactant to facilitate the formation of tantalum oxide. nycu.edu.twunt.edu Post-deposition annealing in an oxidizing atmosphere is a common step to improve the stoichiometry and electrical properties of the films. nycu.edu.twunt.edu

The as-deposited films are often amorphous, and subsequent annealing can induce crystallization. nycu.edu.twacs.orgresearchgate.net For example, amorphous Ta2O5 films deposited via CVD can crystallize into the β-Ta2O5 phase upon annealing at 800°C under oxygen. acs.org

Growth Kinetics and Microstructure Evolution in CVD Films

The growth rate of tantalum-containing films in a CVD process is dependent on several factors, including substrate temperature, precursor partial pressure, and the flow rates of carrier and reactant gases. researchgate.netgelest.com Studies on the CVD of tantalum nitride from tantalum pentabromide have shown that the growth rate is significantly influenced by the source temperature, which affects the precursor's vapor pressure. gelest.com

The microstructure of the deposited film evolves during the growth process. Films can exhibit columnar structures, and their surface roughness can be influenced by the deposition conditions and post-deposition treatments. nycu.edu.tw For example, tantalum oxide films grown from tert-butylimidotris(diethylamido)tantalum showed columnar structures, and their surface roughness increased after high-temperature annealing. nycu.edu.tw The conformality of the film, which is its ability to uniformly coat complex topographies, is a critical aspect, especially in microelectronics. Good step coverage has been reported for tantalum oxide films deposited from homoleptic amide precursors. unt.edu

Atomic Layer Deposition (ALD) Applications

Tantalum (V) isopropoxide and related alkoxides are also key precursors in atomic layer deposition (ALD), a technique known for its ability to deposit highly conformal and uniform thin films with atomic-level precision.

Tantalum (V) Isopropoxide as an ALD Precursor: Reactivity and Growth Characteristics

In ALD, the growth process relies on self-limiting surface reactions. Tantalum alkoxides, such as tantalum (V) ethoxide, have been successfully used as precursors for the ALD of tantalum oxide. helsinki.fimdpi.com These precursors react with a co-reactant, typically water or ozone, in sequential pulses to build the film layer by layer. The choice of co-reactant can influence the growth rate and film properties. For instance, using ozone (O3) as the co-reactant in the ALD of Ta2O5 from pentaethoxytantalum resulted in higher growth rates compared to using water. yonsei.ac.kr

The reactivity of the precursor and the co-reactant determines the ALD process window, which is the temperature range where self-limiting growth occurs. For plasma-enhanced ALD (PE-ALD) of tantalum oxide using tantalum (V) ethoxide and an oxygen plasma, the ALD window was found to be between 250–300 °C, with a growth per cycle (GPC) of about 0.05 nm/cycle. mdpi.com The use of plasma can enhance the reactivity of the co-reactant, potentially leading to lower deposition temperatures and improved film quality. semanticscholar.org

Fabrication of Tantalum Oxide Thin Films via ALD

The fabrication of tantalum oxide thin films by ALD has been extensively studied for various applications, including as dielectric layers in microelectronics and protective coatings. helsinki.fimdpi.comacs.org The self-limiting nature of ALD allows for the deposition of uniform and conformal films on complex three-dimensional structures, which is a significant advantage for modern electronic devices. acs.org

The properties of ALD-grown tantalum oxide films, such as their density, dielectric constant, and crystallinity, are influenced by the deposition parameters and any post-deposition annealing. As-deposited films are typically amorphous. helsinki.fimdpi.com Heat treatment can induce crystallization, with the formation of polycrystalline Ta2O5 with a rhombic structure observed after annealing at 800 °C. mdpi.com The density of ALD-grown Ta2O5 films can be close to that of the crystalline material. mdpi.com

The electrical properties of ALD-grown tantalum oxide films are critical for their application in electronic devices. The dielectric constant of Ta2O5 films grown by O3-based ALD has been reported to be around 46. yonsei.ac.kr The leakage current and breakdown voltage are also important parameters that are affected by the deposition process and film quality. nycu.edu.tw

| Parameter | CVD | ALD |

| Precursor | Tantalum (V) isopropoxide, Tantalum (V) ethoxide, Tetraethoxo(β-diketonato)tantalum(V) | Tantalum (V) isopropoxide, Tantalum (V) ethoxide, Pentaethoxytantalum |

| Co-reactant | Oxygen | Water, Ozone, Oxygen plasma |

| Deposition Temperature | 300-450 °C acs.org | 150-300 °C mdpi.comsemanticscholar.org |

| Film Structure | Typically amorphous as-deposited, can be crystallized by annealing. nycu.edu.twacs.org | Typically amorphous as-deposited, can be crystallized by annealing. helsinki.fimdpi.com |

| Conformality | Good step coverage reported. unt.edu | Excellent conformality. acs.org |

| Applications | DRAM capacitors, ReRAM | High-k dielectrics, Protective coatings, DRAM capacitors |

Doping Strategies for Metal Oxide Films via ALD (e.g., Ta-Doped Titanium Dioxide, Ta-Doped Aluminum Oxide)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for exceptional control over film thickness and conformality at the atomic level. Tantalum (V) isopropoxide can be employed as a dopant source to introduce tantalum into other metal oxide films, thereby tailoring their properties for specific applications.

Ta-Doped Titanium Dioxide (TiO₂): Tantalum doping in titanium dioxide films is a strategy to enhance their electrical and optical properties. In a typical plasma-enhanced ALD (PEALD) process, a tantalum precursor like tantalum ethoxide or isopropoxide is co-injected with a titanium precursor, such as titanium isopropoxide (TTIP). mdpi.comsemanticscholar.org The tantalum content in the resulting film can be precisely controlled by adjusting the precursor flow rates or the temperature of the precursor bubbler. mdpi.comsemanticscholar.org Another common ALD method involves creating a multilayer structure of Ta₂O₅ and TiO₂ and controlling the doping concentration through the cycle ratio of the two oxides. mdpi.comsemanticscholar.org

The incorporation of tantalum (Ta⁵⁺) into the TiO₂ lattice is effective because its ionic radius (0.64 Å) is very similar to that of titanium (Ti⁴⁺) (0.61 Å), which allows for doping without causing significant strain or the formation of secondary phases. semanticscholar.org Research shows that Ta-doping introduces oxygen vacancy defects, reduces the material's crystallinity, and lowers the optical band gap. mdpi.comresearchgate.net Significantly, even low concentrations of tantalum (e.g., 0.8–0.95 at.%) can decrease the film's resistivity by several orders of magnitude compared to undoped TiO₂. mdpi.comresearchgate.net This enhanced conductivity is crucial for applications such as electron transport layers (ETLs) in perovskite solar cells, where improved band alignment and electron transport lead to higher device efficiency. mdpi.comresearchgate.net

Ta-Doped Aluminum Oxide (Al₂O₃): Tantalum can be used to dope (B7801613) aluminum oxide films to create a material that combines the wide bandgap of Al₂O₃ with the high dielectric constant (high-κ) of tantalum pentoxide (Ta₂O₅). This is particularly relevant for applications in next-generation GaN-based high electron mobility power transistors (HEMTs). liverpool.ac.uk Using ALD, (Ta₂O₅)x(Al₂O₃)₁-x thin films can be deposited through modulation doping, where cycles of the tantalum precursor are interspersed with the aluminum precursor cycles. liverpool.ac.uk

Studies have demonstrated a linear relationship between the ALD dopant cycle fraction and the composition of the resulting film. As the tantalum content increases, the material properties can be finely tuned. For instance, the bandgap of the oxide film decreases linearly from approximately 6.5 eV for pure Al₂O₃ to 4.6 eV for pure Ta₂O₅. liverpool.ac.uk Concurrently, the dielectric constant increases linearly from about 7.8 to 25.6. liverpool.ac.uk These Ta-doped Al₂O₃ films exhibit good stoichiometry and thermal stability, making them suitable for gate dielectric applications. liverpool.ac.uk

Table 1: Effects of Tantalum Doping on Metal Oxide Film Properties via ALD

| Property | Effect on Titanium Dioxide (TiO₂) | Effect on Aluminum Oxide (Al₂O₃) |

|---|---|---|

| Resistivity | Decreases by up to three orders of magnitude. mdpi.comresearchgate.net | Not the primary focus; dielectric properties are key. |

| Bandgap | Decreases. mdpi.comresearchgate.net | Decreases linearly with increased Ta content. liverpool.ac.uk |

| Dielectric Constant | Not the primary focus; conductivity is key. | Increases linearly with increased Ta content. liverpool.ac.uk |

| Crystallinity | Reduced. mdpi.comresearchgate.net | Crystallization temperature decreases with Ta content. liverpool.ac.uk |

| Primary Application | Electron Transport Layers in Solar Cells. mdpi.com | High-κ Gate Dielectrics in Transistors. liverpool.ac.uk |

Fabrication of Films for Resistive Switching Applications

Tantalum oxide (Ta₂O₅) is a highly promising material for resistive random-access memory (ReRAM), a type of non-volatile memory. The simple metal-insulator-metal (MIM) structure of ReRAM devices relies on the electrical pulse-induced resistive switching of the insulating layer. Tantalum (V) isopropoxide is a suitable precursor for depositing the Ta₂O₅ thin films that are essential for these devices.

Amorphous, stoichiometric Ta₂O₅ films can be grown by ALD using tantalum (V) isopropoxide and water as precursors. uni-koeln.de These as-grown films are dense and homogeneous. For ReRAM applications, these amorphous Ta₂O₅ films can be integrated into device stacks, for example, Pt/Ta₂O₅/Pt. uni-koeln.de The resistive switching behavior is based on the formation and rupture of conductive filaments within the oxide layer. While some device structures may require an additional metallic Ta layer to achieve stable switching, the properties of the Ta₂O₅ film itself are paramount. uni-koeln.de

The sol-gel method, which also utilizes precursors like tantalum (V) isopropoxide, offers another pathway to fabricate active layers for resistive switching devices. mdpi.comacs.org This technique allows for the creation of various metal oxide films, including strontium titanate doped with iron, that exhibit stable bipolar resistive switching, demonstrating the versatility of solution-based processing for memory applications. mdpi.com

Solution-Based Deposition Techniques

Beyond vapor-phase methods like ALD, tantalum (V) isopropoxide is extensively used in solution-based deposition techniques. These methods, particularly sol-gel synthesis, offer advantages such as lower cost, simpler equipment, and excellent control over stoichiometry. d-nb.inforsc.org

Sol-Gel Synthesis of Tantalum-Based Materials

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For tantalum-based materials, the process typically starts with a tantalum alkoxide precursor, such as tantalum (V) isopropoxide or tantalum (V) ethoxide. rsc.org This precursor undergoes a series of chemical reactions to form a "sol" (a colloidal suspension of solid particles in a liquid), which then evolves into a "gel" (a solid three-dimensional network enclosing the liquid phase). Subsequent drying and heat treatment (calcination) convert the gel into a dense, high-purity tantalum oxide ceramic or powder. rsc.org

The chemistry of the sol-gel process is primarily governed by two fundamental reactions: hydrolysis and condensation.

Hydrolysis: The process begins with the hydrolysis of the tantalum (V) isopropoxide precursor upon the addition of water. In this reaction, the isopropoxide (-OⁱPr) ligands are replaced by hydroxyl (-OH) groups. The reaction can be represented as: Ta(OⁱPr)₅ + nH₂O → Ta(OⁱPr)₅₋ₙ(OH)ₙ + n(ⁱPrOH)

Condensation: The newly formed hydroxyl groups are reactive and can undergo condensation reactions with other precursor molecules (either hydrolyzed or unhydrolyzed). This results in the formation of Ta-O-Ta oxo-bridges, releasing either water (alcohol condensation) or isopropanol (B130326) (alcoxolation). These condensation reactions build the extended oxide network that constitutes the gel.

The rates of hydrolysis and condensation are critical and can be controlled by several factors, including the pH of the solution and the water-to-alkoxide molar ratio. unitbv.ro For metal alkoxides, these reactions are often rapid and can be considered a single kinetic phenomenon leading to the nucleation of an oxide phase. slu.se The resulting primary particles are often described as micelles templated by the self-assembly of ligands (MTSALs). slu.se

The sol-gel method's main advantage is the ability to precisely control the final material's properties by manipulating various synthesis parameters. rsc.org

Precursor Type and Concentration: The choice of precursor and its concentration in the solvent influences the reaction kinetics and, consequently, the particle size and morphology. rsc.org

pH and Catalyst: The pH of the reaction medium, controlled by adding an acid or base catalyst, significantly affects the rates of hydrolysis and condensation, which in turn determines the structure of the resulting gel (particulate vs. polymeric) and the porosity of the final material. unitbv.ro

Temperature and Reaction Time: Reaction temperature and aging time impact the kinetics of gelation, solvent evaporation, and the crystallization process during subsequent annealing, thereby affecting the final grain size and phase of the material. rsc.org

Solvent: The choice of solvent can influence the solubility of the precursor and the rates of the sol-gel reactions.

By carefully tuning these parameters, researchers can tailor the particle size, morphology, surface area, and porosity of tantalum-based nanoparticles and films for specific applications. rsc.orgunitbv.ro

Tantalum (V) isopropoxide is an excellent precursor for the sol-gel synthesis of mixed metal oxides, where tantalum is combined with another metal to create materials with unique properties.

Nickel Tantalate (NiTa₂O₆): Crack-free, dense, and transparent thin films of tetragonal nickel tantalate (NiTa₂O₆) have been successfully prepared using a sol-gel method. researchgate.net The synthesis involves using tantalum (V) isopropoxide and nickel acetate (B1210297) as the respective metal precursors. researchgate.net The formation of the desired NiTa₂O₆ phase begins at an annealing temperature of 750 °C, with a complete tetragonal structure forming on a silicon substrate after annealing at 850 °C for 5 hours. researchgate.net

Iron Tantalate (Fe₂Ta₂O₈): Similarly, dense tetragonal iron tantalate films can be synthesized via a sol-gel route using tantalum (V) isopropoxide and an iron source like iron oxalate. researchgate.net The single-phase tetragonal structure of Fe₂Ta₂O₈ is achieved after annealing at 900 °C for 5 hours on a silicon substrate. researchgate.net

Table 2: Sol-Gel Synthesis of Mixed Metal Oxides Using Tantalum (V) Isopropoxide

| Compound | Co-precursor | Substrate | Annealing Conditions | Resulting Phase |

|---|---|---|---|---|

| Nickel Tantalate (NiTa₂O₆) | Nickel Acetate researchgate.net | Silicon(100) researchgate.net | 850 °C for 5 hours researchgate.net | Tetragonal researchgate.net |

| Iron Tantalate (Fe₂Ta₂O₈) | Iron Oxalate researchgate.net | Silicon(100) researchgate.net | 900 °C for 5 hours researchgate.net | Tetragonal researchgate.net |

Templated Sol-Gel Methods for Porous Material Architectures

The sol-gel process, which involves the hydrolysis and condensation of metal alkoxide precursors like tantalum (V) isopropoxide, can be combined with templating techniques to fabricate highly ordered porous materials. This method relies on the use of a sacrificial template around which the tantalum oxide network is formed. Subsequent removal of the template leaves a porous structure that is a negative replica of the original template.

One prominent approach involves using self-assembled, close-packed polystyrene (PS) spheres as a template. A sol, derived from a tantalum alkoxide, is infiltrated into the voids of this PS template. After the sol solidifies, the polymer template is removed by calcination at elevated temperatures (e.g., 600-700°C), resulting in a macroporous material with an "inverse opal" structure. nih.govacs.org The pore ordering and crystallinity of the final material, such as tantalum nitride (Ta₃N₅), are highly dependent on the firing temperature. nih.gov

Another powerful technique, known as soft templating, utilizes block copolymers like Pluronics as structure-directing agents to introduce mesoporosity. researchgate.netresearchgate.net These copolymers self-assemble into micelles in the precursor solution. During the sol-gel process, the tantalum oxide network forms around these micelles. Removing the organic template via thermal treatment (e.g., annealing at 320°C) creates a network of mesoscale pores, typically in the range of 5 to 8 nm. researchgate.netrsc.org The concentration and type of the copolymer template directly influence the porosity and pore size of the final film, allowing for the tuning of properties like the refractive index for optical sensing applications. researchgate.netrsc.org

Furthermore, functionalized polystyrene beads can be used as sacrificial templates to create sub-micrometer-sized hollow tantalum oxide (Ta₂O₅) spheres. acs.orgnih.gov In this process, Ta₂O₅ nanoparticles are precipitated onto the surface of the PS beads by hydrolyzing a tantalum alkoxide precursor. The polymer core is then removed either by chemical dissolution in a solvent like toluene (B28343) or by calcination. acs.orgnih.gov The thickness of the hollow sphere's shell can be precisely controlled, for instance between 100 and 142 nm, by adjusting the concentration of the tantalum precursor in the reaction solution. acs.orgnih.gov

| Template Type | Precursor System | Resulting Architecture | Key Control Parameter | Reference |

|---|---|---|---|---|

| Polystyrene (PS) Spheres | Ta(NMe₂)₅ / propylamine | Inverse Opal Ta₃N₅ Film | Pyrolysis Temperature (700°C for ordered structure) | nih.govacs.org |

| Pluronic Block Copolymers (e.g., PE9400) | TaCl₅ in ethanol (B145695) | Mesoporous Ta₂O₅ Film | Copolymer Concentration (higher concentration increases porosity) | researchgate.netrsc.org |

| β-diketone-functionalized Polystyrene (PS) Beads | Tantalum Ethoxide | Hollow Ta₂O₅ Nanospheres | Precursor Concentration (controls shell thickness) | acs.orgnih.gov |

Photochemical Solution Deposition (PCSD) using Tantalum (V) Alkoxides

Photochemical Solution Deposition (PCSD) is an innovative technique that utilizes ultraviolet (UV) light to facilitate the conversion of a precursor film into a metal oxide film at significantly lower temperatures than traditional thermal annealing. d-nb.inforsc.orgcsic.es This is particularly advantageous for fabricating electronic devices on temperature-sensitive substrates like flexible polymers. The key to this process is the design of a photosensitive precursor solution.

For tantalum oxide, such a solution can be synthesized from a tantalum alkoxide precursor. A common strategy involves modifying the alkoxide, such as tantalum (V) ethoxide, by reacting it with a β-diketonate ligand (e.g., acetylacetone) and using a diol solvent like 1,3-propanediol (B51772). d-nb.inforsc.org This creates a tantalum(V) 1,3-propanediolate β-diketonate complex that is stable in air and sensitive to near-UV radiation. d-nb.info When a thin film deposited from this solution is exposed to UV light, such as from a xenon flash lamp, the photosensitive complex decomposes, breaking down the organic components and promoting the formation of an amorphous tantalum oxide layer at low temperatures. d-nb.inforsc.org This photo-activation enhances the decomposition of organics, leading to improved film quality and electrical properties even with reduced thermal budgets. The general principle allows for the crystallization of functional oxide films at temperatures compatible with silicon technologies and flexible electronics. csic.esresearchgate.net

Inkjet Printing Techniques for Tantalum Oxide Film Formation

Inkjet printing has emerged as a powerful tool for the additive manufacturing of electronic components, offering direct patterning of materials and reducing waste. The development of stable, jettable inks from sol-gel precursors is essential for this technology. Tantalum (V) isopropoxide and other alkoxides serve as the foundation for formulating inks that can be used to print uniform tantalum oxide dielectric layers. rsc.orgresearchgate.net

The formulation of a successful ink requires careful tuning of its physical properties, primarily viscosity and surface tension, to match the requirements of the piezoelectric printhead. rsc.org For tantalum-alkoxide-based inks, this is often achieved by using a solvent system composed of a primary solvent like 2-methoxyethanol (B45455) mixed with a high-viscosity, low-volatility co-solvent such as glycerol (B35011) or 1,3-propanediol. rsc.orgresearchgate.net

A significant challenge in inkjet printing is controlling the drying of the deposited droplets to avoid the "coffee-stain" effect, where solute material concentrates at the edges of the dried feature. The use of a multi-component solvent system helps mitigate this by prolonging the Marangoni flow, which promotes a more uniform deposition of the precursor across the feature area. rsc.org After printing, the deposited pattern is typically dried on a hot plate and then pyrolyzed at a higher temperature (e.g., 350°C) to convert the organic precursors into a solid tantalum-oxide-based film. rsc.org This approach has been used to print 45 nm-thick, flat, and uniform capacitors with good dielectric properties. rsc.org

| Precursor System | Solvent System | Purpose of Co-Solvent | Resulting Structure | Reference |

|---|---|---|---|---|

| Ta-Al-Si-alkoxides | 2-methoxyethanol (2MOE) with Glycerol (GLY) or 1,3-propanediol (PD) | Adjust viscosity and surface tension; control drying to prevent "coffee-stain" effect | Uniform dielectric thin-film capacitors (~45 nm thick) | rsc.orgresearchgate.net |

| Tantalum(V) 1,3-propanediolate β-diketonate | 1,3-propanediol | Acts as solvent and stabilizing ligand for photosensitive complex | Amorphous tantalum oxide layers after UV curing | d-nb.inforsc.org |

Synthesis of Tantalum-Based Nanoparticles and Nanostructures

Tantalum (V) isopropoxide is a versatile starting material for the bottom-up synthesis of a wide array of tantalum-based nanoparticles and nanostructures. Solution-based chemical methods, including sol-gel, hydrothermal, and solvothermal routes, allow for precise control over the size, shape, and crystalline phase of the resulting nanomaterials, which in turn dictates their functional properties.

Formation of Monodispersed Tantalum Oxide Nanospheres

The synthesis of monodispersed (uniformly sized) tantalum (V) oxide (Ta₂O₅) nanospheres can be achieved through a simple, two-step process starting from a tantalum alkoxide precursor. acs.orgresearchgate.net The first step involves the reaction of the alkoxide with ethylene (B1197577) glycol, which acts as a mediating agent, to form tantalum glycolate (B3277807) nanoparticles. In the second step, these glycolate nanoparticles undergo controlled hydrolysis at room temperature in an acetone-water mixture, followed by calcination (e.g., at 700°C) to yield crystalline Ta₂O₅ nanospheres. acs.orgresearchgate.net

A key advantage of this method is the ability to tailor the particle size from approximately 50 nm to over 500 nm by systematically changing the reaction conditions. acs.orgresearchgate.net Parameters such as the initial concentration of the tantalum precursor, the reaction time, and the percentage of water in the hydrolysis step are critical for controlling the final size and dispersity of the nanospheres. researchgate.net For instance, increasing the amount of the tantalum precursor generally leads to an increase in the final particle size. researchgate.net The resulting spherical particles are often composed of smaller primary crystallites, which can be observed through X-ray diffraction and transmission electron microscopy. acs.org

| Precursor | Mediating Agent | Process Steps | Tunable Size Range | Key Control Parameters | Reference |

|---|---|---|---|---|---|

| Tantalum(V) alkoxide (e.g., Ta(OBu)₅) | Ethylene Glycol | 1. Formation of glycolate nanoparticles 2. Hydrolysis in acetone-water 3. Calcination (~700°C) | 50 - 500+ nm | Precursor concentration, reaction time, water percentage | acs.orgresearchgate.net |

Hydrothermal and Solvothermal Synthesis Routes to Tantalum-Based Nanomaterials

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline nanomaterials directly from solution at elevated temperatures and pressures. rsc.org The primary difference is the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis uses organic solvents. rsc.org These methods offer excellent control over the final product's characteristics.

Hydrothermal synthesis allows for precise manipulation of reaction conditions such as temperature, pressure, and pH. rsc.org This route has been used to create one-dimensional (1D) Ta₂O₅ nanorods by using polyethylene (B3416737) glycol (PEG) as a structure-directing or "capping" agent. rsc.orgnankai.edu.cn PEG induces the anisotropic growth of Ta₂O₅, leading to the formation of rods instead of spherical particles. nankai.edu.cn The presence of other compounds, like strontium hydroxide (B78521) (Sr(OH)₂), can also be crucial, as it can induce the surface dissolution and re-growth necessary for nanorod formation. nankai.edu.cn

Solvothermal synthesis provides flexibility through the use of various organic solvents. For example, the reaction of tantalum pentabutoxide in toluene can yield Ta₂O₅ powders with a very large surface area (>200 m²/g). rsc.org The reaction temperature is a critical parameter; lower temperatures (e.g., 473–523 K) produce amorphous Ta₂O₅, while higher temperatures (573 K) can lead to the formation of crystalline β-phase tantalum metal. rsc.orgrsc.org This route has also been employed to synthesize pyrochlore-like sodium tantalate (Na₂Ta₂O₆) nanocrystals at low temperatures (353 K) in a water-ethanol mixed solvent system. scientific.net

Control over Nanoparticle Phase and Morphology

Achieving precise control over the crystal phase (e.g., amorphous, hexagonal, orthorhombic) and morphology (e.g., spheres, rods, cubes, or aggregated particles) is paramount for tailoring the properties of tantalum-based nanomaterials for specific applications. This control is exerted by carefully manipulating the synthesis parameters.

Calcination Temperature: In sol-gel methods, the final annealing or calcination temperature is a dominant factor. akjournals.com Higher calcination temperatures (e.g., increasing from 400°C to 800°C) generally lead to increased crystallinity and larger particle sizes due to enhanced atomic diffusion and grain growth. akjournals.com Temperature can also induce phase transitions; for example, amorphous Ta₂O₅ can crystallize, and hexagonal (δ-Ta₂O₅) phases can transform into monoclinic (β-Ta₂O₅) or orthorhombic phases at higher temperatures. researchgate.netakjournals.comsadrn.com

pH and Additives: The pH of the reaction medium in hydrothermal synthesis has a profound effect on morphology. researchgate.net For instance, reactions in acidic media may produce particle agglomerates, neutral pH can favor the formation of nanorods, and basic conditions can lead to the synthesis of cubic tantalate (MTaO₃) particles. researchgate.net The addition of specific chemicals, such as polyethylene glycol (PEG), can act as a capping agent to guide anisotropic growth, resulting in nanorods. nankai.edu.cn

Precursor Concentration and Aging Time: In sol-gel syntheses, both the initial precursor concentration and the aging time of the gel play a significant role. akjournals.com Higher precursor concentrations and longer aging times tend to produce larger, more aggregated nanoparticles. akjournals.com

Solvent System: The choice between an aqueous (hydrothermal) or an organic (solvothermal) solvent fundamentally influences the reaction pathways and the resulting products. rsc.orgrsc.org Solvothermal reactions in non-aqueous solvents can produce high-surface-area amorphous materials or even metallic phases that might not be accessible through hydrothermal routes. rsc.org

| Control Parameter | Synthesis Method | Effect on Nanomaterial | Example | Reference |

|---|---|---|---|---|

| Calcination Temperature | Sol-Gel | Increases crystallinity, particle size; induces phase transitions. | Increasing temperature from 400°C to 800°C increases particle size and crystallinity of Ta₂O₅. | akjournals.com |

| pH of Reaction Medium | Hydrothermal | Determines morphology (agglomerates, rods, cubes). | Neutral pH yields Ta₂O₅ rods; basic pH yields MTaO₃ cubes. | researchgate.net |

| Additives (Capping Agents) | Hydrothermal | Induces anisotropic growth. | Polyethylene glycol (PEG) guides the formation of Ta₂O₅ nanorods. | nankai.edu.cn |

| Precursor Concentration | Sol-Gel | Affects final particle size and aggregation. | Higher Ta(V) alkoxide concentration leads to larger nanospheres. | researchgate.netakjournals.com |

| Reaction Temperature | Solvothermal | Determines crystallinity and phase (oxide vs. metal). | Low temp (473 K) yields amorphous Ta₂O₅; high temp (573 K) yields crystalline β-Ta. | rsc.org |

Reaction Mechanisms and Reactivity Pathways Involving Tantalum V Isopropoxide

Hydrolytic Stability and Alcoholysis Processes of Tantalum (V) Isopropoxide

Tantalum (V) isopropoxide is highly susceptible to hydrolysis, reacting readily with water to form tantalum oxides or hydroxides and isopropanol (B130326). gelest.comgelest.com The reaction proceeds through a series of condensation steps, ultimately leading to the formation of a Ta-O-Ta network, which is the basis for the sol-gel synthesis of tantalum pentoxide (Ta₂O₅). rsc.org The hydrolysis process can be controlled to produce nanoparticles with specific properties by carefully managing reaction conditions such as precursor concentration and solvent composition. rsc.org

The hydrolytic stability of tantalum alkoxides is influenced by the nature of the alkyl group. For instance, the hydrolysis of tantalum pentaethoxide has been studied in detail, revealing the formation of soluble tantalum oxide ethoxides. researchgate.net The degree of polymerization of the resulting products is dependent on the extent of hydrolysis. researchgate.net

Alcoholysis is another significant reaction pathway for tantalum (V) isopropoxide. In this process, the isopropoxide ligands are exchanged with other alcohols. This reaction is often used to synthesize other tantalum alkoxides. For example, tantalum penta-sec-butoxide can be synthesized via alcoholysis of tantalum pentamethoxide with excess sec-butanol. cdnsciencepub.com However, the reaction of tantalum pentamethoxide with isopropanol has been reported to cease at the formation of the stable mixed alkoxide, Ta(OMe)(OiPr)₄, highlighting the influence of steric factors on the completeness of the alcoholysis reaction. cdnsciencepub.com Bimetallic alkoxides of tantalum can also undergo alcoholysis reactions. For instance, nickel tantalum isopropoxide reacts with primary alcohols like methanol (B129727) and ethanol (B145695) to exchange the isopropoxide groups. researchgate.net

The proposed mechanism for minimizing alcoholysis from 1,3-propanediol (B51772) involves first forming a tantalum(V) ethoxide β-diketonate complex, followed by mixing with 1,3-propanediol at room temperature. nih.gov This allows for the substitution of ethoxide groups with 1,3-propanediol, with the reaction driven to completion by adjusting temperature and pressure to distill ethanol without removing the diol or decomposing the complex. nih.gov

| Reactant | Product(s) | Reaction Type | Reference(s) |

| Water | Tantalum oxides/hydroxides, Isopropanol | Hydrolysis | gelest.comgelest.com |

| sec-Butanol | Tantalum penta-sec-butoxide, Methanol | Alcoholysis | cdnsciencepub.com |

| Isopropanol | Ta(OMe)(OiPr)₄ | Alcoholysis | cdnsciencepub.com |

| Primary Alcohols (e.g., MeOH, EtOH) | Nickel tantalum alkoxides, Isopropanol | Alcoholysis | researchgate.net |

| 1,3-propanediol | Tantalum(V) 1,3-propanediolate β-diketonate, Ethanol | Alcoholysis | nih.gov |

Coordination and Insertion Reactions with Organic Molecules

Tantalum (V) isopropoxide and related alkoxides readily participate in coordination and insertion reactions with a variety of organic molecules containing donor atoms like oxygen and nitrogen. These reactions are fundamental to the synthesis of new tantalum complexes with tailored properties.

Reactions with β-diketones and Schiff bases lead to the substitution of isopropoxide ligands. researchgate.net For instance, the reaction of tantalum pentaethoxide with p-haloarylsubstituted-β-diketones results in compounds of the type Ta(OEt)₅₋ₙ(L)ₙ, where L is the β-diketonate ligand and n can be 1, 2, or 3. researchgate.net Similarly, reactions with Schiff bases can yield complexes such as M(OPrⁱ)₃SB, M(OPrⁱ)(SB)₂, and M(SB)₂(SBH), where M is tantalum. researchgate.net

Tantalum alkoxides also react with α-amino acids to form ethoxo-α-aminoacidates. researchgate.net The reaction of tantalum pentaethoxide with α-amino acids produces complexes of the general formula Ta(OEt)₄[OC(O)CHRNHR'-κO,κN]. researchgate.net

Insertion reactions involve the insertion of unsaturated molecules into the tantalum-alkoxide bond. A tantalum-lithium bridging alkylidene complex has been shown to undergo a series of insertion reactions with substrates like acetonitrile, carbon monoxide, and carbon disulfide. researchgate.netacs.org

The coordination chemistry extends to the formation of bimetallic species. For example, a unique tantalum-lithium bimetallic cluster, {[Li(OCMeCHCMeNAr)]Ta(OⁱPr)₅(LiOⁱPr)(LiCl)}₂, has been synthesized and structurally characterized. researchgate.net Another example is the formation of a tantalum-zinc oxoisopropoxide.

| Reactant Type | Example Reactant | Product Type | Reference(s) |

| β-Diketone | p-Haloarylsubstituted-β-diketone | Tantalum β-diketonate | researchgate.net |

| Schiff Base | Acetylacetone-2-hydroxy-alkylimine | Tantalum Schiff base complex | researchgate.net |

| α-Amino Acid | L-phenylalanine | Tantalum α-aminoacidate | researchgate.net |

| Unsaturated Substrate | Acetonitrile, Carbon Monoxide | Tantalum insertion product | researchgate.netacs.org |

| Lithium Ketiminate | Li(OCMeCHCMeNAr) | Bimetallic Ta-Li cluster | researchgate.net |

| Zinc Isopropoxide | Zn(OPrⁱ)₂ | Tantalum-zinc oxoisopropoxide |

Mechanistic Insights into Thin Film Growth Processes (e.g., ALD Reaction Mechanisms)

Tantalum (V) isopropoxide is a precursor for the deposition of tantalum oxide (Ta₂O₅) thin films via techniques like Atomic Layer Deposition (ALD). vaporpulse.com ALD is a self-limiting process that relies on sequential, saturating surface reactions. aip.org

In the ALD of Ta₂O₅ using tantalum alkoxides and water, the mechanism involves the reaction of the precursor with surface hydroxyl (-OH) groups. vaporpulse.com In situ studies using techniques like quartz crystal microgravimetry (QCM) and quadrupole mass spectrometry (QMS) have provided insights into these surface reactions. vaporpulse.com For example, QMS studies have been used to investigate the reactions of water with tantalum ethoxides. vaporpulse.com

The choice of precursor and reactant significantly influences the reaction mechanism and the properties of the resulting film. For instance, when using alkylamide precursors like pentakis(dimethylamino)tantalum (PDMAT) for TaN ALD with ammonia (B1221849) or hydrogen plasma, the films can be contaminated with carbon. researchgate.net In contrast, Ta₂O₅ deposited from PDMAT and water or oxygen plasma is relatively pure. researchgate.net

Photo-assisted ALD (photo-ALD) is a variation where UV or visible light is used to drive the surface reactions. aip.org Tantalum oxide films can be grown using tantalum ethoxide as a single-source precursor in a photo-ALD process. aip.org The growth mechanism in photo-ALD can be either photolytic or photothermal, depending on the experimental conditions. aip.org

In plasma-enhanced ALD (PEALD) of tantalum-doped titanium oxide, tantalum ethoxide and titanium isopropoxide are used as co-precursors. mdpi.com The incorporation of tantalum is controlled by the precursor temperature and leads to changes in the film's crystallinity and electronic properties. mdpi.com

| Deposition Technique | Precursor(s) | Reactant(s) | Key Mechanistic Feature | Resulting Film | Reference(s) |

| Thermal ALD | Tantalum alkoxides | Water | Reaction with surface -OH groups | Ta₂O₅ | vaporpulse.com |

| Thermal ALD | PDMAT | NH₃ or H₂ plasma | Potential for carbon contamination | TaN | researchgate.net |

| Thermal ALD | PDMAT | Water or O₂ plasma | Purer film formation | Ta₂O₅ | researchgate.net |

| Photo-ALD | Tantalum ethoxide | None (single-source) | Photolytic or photothermal surface reactions | Ta₂O₅ | aip.org |

| PEALD | Tantalum ethoxide, Titanium isopropoxide | Oxygen plasma | Co-deposition and doping | Ta-doped TiO₂ | mdpi.com |

Mechanisms of Surface Modification and Grafting Reactions

Tantalum (V) isopropoxide and related alkoxides are used to modify the surfaces of various materials, a process often referred to as grafting. This involves the reaction of the tantalum precursor with surface functional groups, typically hydroxyl groups on oxide supports like silica (B1680970) (SiO₂). researchgate.netacs.org

The grafting of tantalum precursors onto silica surfaces can lead to the formation of well-defined, isolated tantalum sites. researchgate.net The reactivity of the surface hydroxyls plays a crucial role in determining the nature of the grafted species. researchgate.net For example, the grafting of tantalum precursors on MCM-41, a mesoporous silica, can result in monopodal, bipodal, or tripodal species, depending on the number of surface silanol (B1196071) groups that react with a single precursor molecule. academie-sciences.fr

These surface-grafted tantalum species can then be used as catalysts or as platforms for further chemical transformations. academie-sciences.fr For instance, tartrate-modified Ta-MCM-41 has been shown to catalyze the enantioselective epoxidation of alkenes. academie-sciences.fr

The surface chemistry of the oxide support is a critical factor in selecting the appropriate molecular precursor for grafting, as the surface dictates the binding of the metal site and can promote or hinder side reactions. researchgate.net Understanding these surface reactions is essential for designing supported catalysts with specific functionalities. acs.org The modification of surfaces with tantalum oxide can also be achieved through sol-gel methods, where tantalum alkoxides are hydrolyzed and condensed on the surface. rsc.org This is particularly relevant for applications such as enhancing the biocompatibility of medical implants. rsc.org

| Substrate | Tantalum Precursor | Reaction Type | Resulting Surface Species | Application | Reference(s) |

| Silica (SiO₂) | Tantalum alkoxides | Grafting | Isolated Ta sites | Catalysis | researchgate.net |

| MCM-41 | Ta(OEt)₅ | Grafting | Monopodal, bipodal, tripodal Ta species | Enantioselective epoxidation | academie-sciences.fr |

| Various Oxide Supports | Tantalum alkoxides | Sol-Gel | Tantalum oxide film | Biocompatible coatings | rsc.orgrsc.org |

Catalytic and Photocatalytic Applications of Tantalum V Isopropoxide Derived Materials

Tantalum Oxide-Based Heterogeneous Catalysis

Tantalum oxide, often synthesized from tantalum (V) isopropoxide precursors, serves as a robust support and active component in heterogeneous catalysis. Its variable oxidation states and ability to form stable, well-dispersed nanostructures are key to its catalytic prowess.

Role of Tantalum Active Sites in Catalytic Reactions (e.g., Nitrogen-Nitrogen Bond Cleavage)

A groundbreaking discovery in the field of catalysis has been the direct involvement of tantalum active sites in the cleavage of the strong nitrogen-nitrogen triple bond (N≡N), a critical step in ammonia (B1221849) synthesis. nih.govrsc.org In studies involving ruthenium (Ru)-doped mesoporous tantalum oxide catalysts, it has been proposed that the N-N bond scission occurs on the low-valent tantalum sites rather than on the precious metal, which is the conventional understanding for such reactions. acs.orgnih.gov This novel mechanism is supported by evidence suggesting that low-valent early transition metals are capable of dinitrogen cleavage. nih.govrsc.org

The process involves the transfer of d-electrons from tantalum centers into the antibonding π* orbitals of the dinitrogen molecule, coupled with the migration of electrons from the bonding π and σ orbitals of N₂ back to the empty d-orbitals of the metal. pnas.org This interaction effectively weakens and ultimately breaks the triple bond. pnas.org Research has also demonstrated the ability of dinuclear tantalum(IV) hydride complexes to cleave the N=N double bond in azo compounds, further highlighting the reactivity of tantalum centers. nih.govnih.govacs.org These findings open up new avenues for designing more efficient catalysts for nitrogen fixation by leveraging the unique electronic structure of tantalum.

Mixed Metal Oxide Catalysts Incorporating Tantalum (e.g., Vanadium Pentoxide-Tantalum Pentoxide, Ruthenium-Doped Tantalum Oxide)

The catalytic performance of tantalum oxide can be significantly enhanced by incorporating other metals, creating mixed metal oxide systems with synergistic properties.

Ruthenium-Doped Tantalum Oxide: This combination has been extensively studied, particularly for ammonia synthesis. acs.orgnih.gov In these catalysts, mesoporous tantalum oxide acts as a support for ruthenium nanoparticles. researchgate.net The addition of tantalum is not merely a passive support; it actively participates in the reaction mechanism, as noted in the nitrogen cleavage process. acs.orgnih.gov Furthermore, doping with tantalum has been shown to effectively stabilize ruthenium oxide (RuO₂) electrocatalysts used in industrial water electrolysis, preventing Ru dissolution and enhancing the catalyst's intrinsic activity and lifespan. dtu.dkresearchgate.netsciengine.com

Vanadium Pentoxide-Tantalum Pentoxide: Ternary metal oxide catalysts based on vanadium and tantalum supported on silica (B1680970) have demonstrated superior selectivity and productivity in the oxidative dehydrogenation (ODH) of propane. researchgate.net The presence of tantalum alongside vanadium creates highly dispersed active sites that enhance the catalytic performance. researchgate.net Similarly, mixed oxide catalysts containing molybdenum, vanadium, tellurium, and tantalum (MoVTeTaOₓ) have been developed for the oxidative dehydrogenation of ethane (B1197151), showing high and stable selectivity for ethylene (B1197577). justia.com

Catalytic Activity in Specific Organic Transformations (e.g., Ammonia Synthesis, Oxidative Dehydrogenation)

Materials derived from tantalum (V) isopropoxide are effective catalysts for several important industrial reactions.

Ammonia Synthesis: As previously mentioned, Ru-doped mesoporous tantalum oxide catalysts are notable for their ability to synthesize ammonia from dinitrogen and hydrogen. acs.orgnih.gov These materials can operate over a temperature range of 22–350 °C. acs.org A key feature is the proposed mechanism where tantalum sites are responsible for the cleavage of the N-N triple bond. nih.gov The activity of these catalysts can be further optimized by using promoters like barium and selecting appropriate precursors. acs.org

Oxidative Dehydrogenation (ODH): Tantalum-based catalysts have shown promise in the ODH of light alkanes. For instance, tantalum oxide supported on MCM-41 (Ta-MCM-41) has been used for the ODH of propane. researchgate.net In another example, a mixed metal oxide catalyst with the formula MoVTeTaOₓ is effective for the ODH of ethane, demonstrating high conversion rates and excellent selectivity to ethylene at temperatures around 400°C. justia.com Nickel-tantalum oxide catalysts have also been investigated for ethane ODH. academie-sciences.fr

Photocatalytic Properties of Tantalum Oxide Nanostructures

Tantalum pentoxide (Ta₂O₅), often prepared from tantalum (V) isopropoxide, is a wide-bandgap semiconductor (around 3.6–3.9 eV) that has garnered significant attention for its photocatalytic capabilities. beilstein-journals.orgunr.edu Its high chemical stability and suitable band edge positions make it a promising material for environmental remediation and solar energy conversion. nankai.edu.cn

Photo-induced Reactivity and Degradation Mechanisms

The fundamental mechanism of photocatalysis in Ta₂O₅ involves the generation of electron-hole pairs upon absorption of photons with energy equal to or greater than its bandgap. aip.orgaip.org These charge carriers then migrate to the catalyst surface to initiate redox reactions.

Ta₂O₅ nanostructures have proven effective in the degradation of various organic pollutants. For example, nanoparticles and nanorods of Ta₂O₅ have been successfully used to degrade dyes such as rhodamine B and methylene (B1212753) blue under UV irradiation. beilstein-journals.orgnankai.edu.cnaip.org The photocatalytic efficiency is influenced by factors like crystallinity, surface area, and morphology. nankai.edu.cn For instance, orthorhombic phase Ta₂O₅ has been found to exhibit higher photocatalytic activity than the hexagonal phase. aip.org The degradation rate can be optimized by controlling the catalyst loading, as an excess amount can lead to light scattering and reduced efficiency. beilstein-journals.org

Beyond dyes, tantalum-based photocatalysts can also degrade more persistent pollutants. Tantalum oxynitride (TaON), which absorbs visible light, has been used for the photooxidation of polycyclic aromatic hydrocarbons (PAHs). nih.gov Studies suggest that the primary degradation mechanism involves holes generated in the photocatalyst, rather than hydroxyl or superoxide (B77818) radicals. nih.gov

Hydrogen Evolution under Photocatalytic Conditions

Tantalum oxide and its derivatives are promising candidates for photocatalytic hydrogen (H₂) production from water splitting. The conduction and valence band positions of Ta₂O₅ are suitable for both the reduction of protons to hydrogen and the oxidation of water. unr.edu

Well-ordered, mesoporous Ta₂O₅ films with a gyroid architecture have shown superior hydrogen evolution rates, achieving apparent quantum yields as high as 4.6% even without a co-catalyst. rsc.orgrsc.org This high efficiency is attributed to the elimination of diffusion limitations and optimized surface properties. rsc.org The photocatalytic activity for hydrogen production is highly dependent on the material's morphology and crystal structure. core.ac.ukcsmres.co.uk Nanostructured materials generally show higher performance due to an increased number of active sites and shorter distances for charge carriers to travel. engineering.org.cn

Photocatalytic Degradation of Organic Pollutants

Materials derived from tantalum (V) isopropoxide, primarily tantalum pentoxide (Ta₂O₅), have demonstrated significant potential as photocatalysts for the degradation of persistent organic pollutants in water. The photocatalytic process relies on the generation of highly reactive oxygen species upon the absorption of light by the semiconductor material, which then break down complex organic molecules into simpler, less harmful substances. The efficiency of this degradation is intrinsically linked to the physical and chemical properties of the Ta₂O₅, which are in turn heavily influenced by the synthesis conditions, with tantalum (V) isopropoxide serving as a key precursor.

The sol-gel method is a common route for synthesizing Ta₂O₅ nanoparticles from tantalum (V) isopropoxide or its close analogue, tantalum (V) ethoxide. This process involves the controlled hydrolysis and condensation of the alkoxide precursor, followed by a calcination step to induce crystallinity and remove organic residues. The resulting Ta₂O₅ nanoparticles exhibit properties that make them effective photocatalysts.

Research has shown that the photocatalytic activity of Ta₂O₅ nanoparticles is dependent on several factors, including the amount of catalyst used, the calcination temperature, and the initial concentration of the pollutant. For instance, in the degradation of the organic dye Rhodamine B (RhB), an optimal catalyst loading is crucial for maximizing degradation efficiency. Similarly, the calcination temperature plays a critical role in determining the crystallinity, particle size, and surface area of the Ta₂O₅ nanoparticles, all of which affect its photocatalytic performance. nih.govbeilstein-journals.org

Studies have demonstrated the successful degradation of various organic pollutants using Ta₂O₅-based photocatalysts. Rhodamine B and Methylene Blue, common dyes found in industrial wastewater, are frequently used as model pollutants to evaluate the photocatalytic activity of these materials.

Detailed Research Findings

The calcination temperature of the Ta₂O₅ powder is another critical parameter. It has been observed that Ta₂O₅ particles calcined at 750 °C exhibit the best degradation efficiency for Rhodamine B. nih.gov This is attributed to an increase in crystallinity and surface area with more active sites for the photodegradation process as the temperature is increased from 650 °C to 750 °C. However, a further increase in temperature can lead to particle agglomeration, which reduces the effective surface area and, consequently, the degradation rate. nih.gov

The following interactive data tables summarize key findings from research on the photocatalytic degradation of organic pollutants using tantalum oxide derived from tantalum alkoxide precursors.

Table 1: Photocatalytic Degradation of Rhodamine B by Ta₂O₅ Nanoparticles

| Precursor | Pollutant | Catalyst Loading (mg/mL) | Irradiation Source | Degradation Efficiency (%) | Time (min) | Reference |

| Tantalum oxo-ethoxide | Rhodamine B | 0.8 | UV (365 nm) | ~95 | 120 | nih.gov |

| Ta(OEt)₄(OOCCHCl₂) | Rhodamine B | 0.8 | UV | High | 150 | beilstein-journals.org |

| Ta(OEt)₄(OOCCCl₃) | Rhodamine B | 0.8 | UV | High | 150 | beilstein-journals.org |

Table 2: Influence of Calcination Temperature on Rhodamine B Degradation

| Precursor | Calcination Temperature (°C) | Pollutant | Initial Concentration (ppm) | Degradation Efficiency (%) | Time (min) | Reference |

| Tantalum oxo-ethoxide | 650 | Rhodamine B | 12.5 | Lower | 120 | nih.gov |

| Tantalum oxo-ethoxide | 700 | Rhodamine B | 12.5 | Moderate | 120 | nih.gov |

| Tantalum oxo-ethoxide | 750 | Rhodamine B | 12.5 | Highest | 120 | nih.gov |

| Tantalum oxo-ethoxide | 800 | Rhodamine B | 12.5 | Decreased | 120 | nih.gov |

The data clearly indicates that materials derived from tantalum (V) isopropoxide and related alkoxides are effective photocatalysts for the degradation of organic pollutants. The precise control over the synthesis parameters, particularly the calcination temperature, is essential for optimizing the photocatalytic activity of the resulting tantalum pentoxide nanoparticles.

Advanced Characterization and Spectroscopic Investigations of Tantalum V Isopropoxide and Derived Materials

Structural Characterization Techniques

The structural and morphological properties of materials derived from tantalum (V) isopropoxide are crucial for determining their performance in various applications. Techniques such as X-ray diffraction, electron microscopy, and atomic force microscopy provide detailed insights into the crystallinity, nanostructure, and surface features of these materials.

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD)

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the crystal structure of materials. In the context of materials derived from tantalum (V) isopropoxide, XRD is extensively used to characterize the transformation from amorphous to crystalline tantalum oxide (Ta₂O₅) upon heat treatment. For instance, Ta₂O₅ nanoparticles synthesized via the sol-gel method using tantalum (V) isopropoxide are often amorphous as-synthesized and crystallize into the orthorhombic phase of Ta₂O₅ upon calcination at temperatures around 750 °C. The average crystallite size of these nanoparticles can be calculated from the XRD peak broadening using the Scherrer formula, with typical sizes found to be around 28 nm. beilstein-journals.org Similarly, Ta₂O₅ thin films deposited by atomic layer deposition (ALD) are typically amorphous in their as-deposited state and crystallize into the orthorhombic Ta₂O₅ phase at annealing temperatures of approximately 700 °C. researchgate.net

Grazing Incidence X-ray Diffraction (GIXRD) is a specialized XRD technique that is particularly useful for the analysis of thin films. By using a very low angle of incidence for the X-ray beam, the penetration depth is limited, making the measurement sensitive to the near-surface region while minimizing signal from the underlying substrate. malvernpanalytical.comanton-paar.com This is critical for accurately characterizing the crystal structure of thin films derived from tantalum (V) isopropoxide. For example, GIXRD has been employed to study the structural evolution of nickel tantalum oxide (NiTa₂O₆) and iron tantalum oxide (Fe₂Ta₂O₈) thin films prepared by a sol-gel method using tantalum (V) isopropoxide as the tantalum source. researchgate.netresearchgate.net These studies revealed the formation of the tetragonal NiTa₂O₆ and Fe₂Ta₂O₈ phases at specific annealing temperatures. researchgate.netresearchgate.net The technique has also been used to confirm that tantalum oxide films can remain amorphous even after certain processing steps, which is important for applications where a non-crystalline structure is desired. rsc.org

The table below summarizes representative XRD findings for materials derived from tantalum (V) isopropoxide.

| Material | Synthesis Method | Characterization Technique | Key Findings |

| Ta₂O₅ Nanoparticles | Sol-gel | XRD | Amorphous as-synthesized, crystallizes to orthorhombic phase at 750 °C. Average crystallite size of 28 nm. beilstein-journals.org |

| Ta₂O₅ Thin Films | Atomic Layer Deposition | XRD | Amorphous as-deposited, crystallizes to orthorhombic phase around 700 °C. researchgate.net |

| NiTa₂O₆ Thin Films | Sol-gel | GIXRD | Formation of tetragonal NiTa₂O₆ phase starting at 750 °C, complete at 850 °C. researchgate.net |

| Fe₂Ta₂O₈ Thin Films | Sol-gel | GIXRD | Formation of single-phase tetragonal Fe₂Ta₂O₈ at 900 °C. researchgate.net |

| Ta₂O₅ Thin Films | Sol-gel | GIXRD | Films remained amorphous. rsc.org |

Electron Microscopy Techniques (TEM, SEM) for Morphological and Nanostructural Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology and nanostructure of materials at high resolution.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the detailed analysis of nanoparticle size, shape, and crystallinity. TEM images of Ta₂O₅ nanoparticles have shown that larger particles are often composed of smaller primary crystallites, with sizes around 15-16 nm. researchgate.net TEM is also instrumental in examining the morphology of thin films, such as the pore structure in mesoporous tantalum oxide films. rsc.org

The following table presents typical morphological findings from electron microscopy studies of materials derived from tantalum (V) isopropoxide.

| Material | Synthesis Method | Characterization Technique | Key Morphological and Nanostructural Findings |

| Ta₂O₅ Nanoparticles | Sol-gel | SEM | Provides overview of particle morphology and size distribution after calcination. beilstein-journals.org |

| Ta₂O₅ Nanoparticles | Hydrolysis of Glycolate (B3277807) | TEM | Reveals that larger particles (50-500 nm) are composed of smaller crystallites (~15-16 nm). researchgate.net |

| Mesoporous Ta₂O₅ Films | Sol-gel | TEM | Shows nanoscale pores in dense films and mesoscale pores (5-8 nm) in porous films. rsc.org |

| Macroporous Ta₂O₅ | Template-assisted | SEM, TEM | Characterizes pore sizes (e.g., 370±10 nm) and wall thicknesses (e.g., 70±5 nm). whiterose.ac.uk |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material. It is particularly valuable for characterizing the smoothness and surface features of thin films derived from tantalum (V) isopropoxide.

AFM studies on Ta₂O₅ thin films deposited by atomic layer deposition have shown that these films can be exceptionally smooth, with root-mean-square (rms) roughness values typically less than 0.3 nm for a 30 nm thick film. researchgate.nethelsinki.fi This level of smoothness is often a critical requirement for optical and electronic applications. AFM can also be used to monitor changes in surface morphology after annealing. For instance, while as-deposited films are very smooth, annealing at high temperatures (e.g., 700 °C) can lead to an increase in surface roughness. helsinki.fi

In tapping mode AFM, the tip oscillates and intermittently touches the surface, which is useful for imaging soft or fragile samples. This mode has been used to characterize the morphological properties and structural stability of various tantalum oxide-based thin films. researchgate.netrsc.org Furthermore, conductive AFM (C-AFM) can be used to induce and analyze resistive switching in tantalum oxide films, while Kelvin Probe Force Microscopy (KPFM) can map the surface potential, providing insights into the electronic properties of the material. d-nb.info

The table below highlights key surface topography data obtained from AFM analysis of tantalum oxide films.

| Material | Synthesis Method | Characterization Technique | Key Surface Topography Findings |

| Ta₂O₅ Thin Films | Atomic Layer Deposition | AFM | Very smooth surfaces with rms roughness < 0.3 nm for 30 nm thick films. researchgate.nethelsinki.fi |

| Ta₂O₅ Thin Films | Atomic Layer Deposition | AFM | Annealing at 700 °C can increase surface roughness. helsinki.fi |

| NiTa₂O₆ Thin Films | Sol-gel | Tapping Mode AFM | Characterization of morphological properties and structural stability. researchgate.net |

| Ta₂O₅/Ta Bilayer Films | - | C-AFM, KPFM | Investigation of resistive switching and surface potential. d-nb.info |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure and bonding within tantalum (V) isopropoxide and the materials derived from it. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the primary methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation